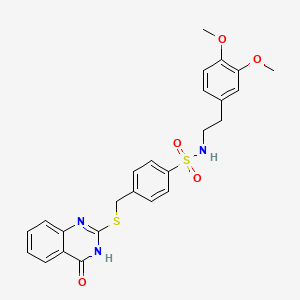
(3-(Thiazol-2-yloxy)azetidin-1-yl)(4-(trifluoromethoxy)phenyl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-(Thiazol-2-yloxy)azetidin-1-yl)(4-(trifluoromethoxy)phenyl)methanone, also known as AZD6738, is a small molecule inhibitor of the checkpoint kinase 1 (CHK1) enzyme. CHK1 is a key regulator of the cell cycle checkpoint pathway, which is responsible for ensuring the proper progression of the cell cycle and preventing the propagation of damaged DNA. AZD6738 has been the subject of extensive scientific research due to its potential as an anti-cancer agent.
Mecanismo De Acción
Target of Action
The compound (3-(Thiazol-2-yloxy)azetidin-1-yl)(4-(trifluoromethoxy)phenyl)methanone is a derivative of thiazole . Thiazoles are aromatic five-membered heterocycles containing one sulfur and one nitrogen atom . They have been found to have a wide range of pharmaceutical and biological activities, including antimicrobial, antiretroviral, antifungal, anticancer, antidiabetic, anti-inflammatory, anti-Alzheimer, antihypertensive, antioxidant, and hepatoprotective activities
Mode of Action
Thiazole derivatives are known to interact with various biological targets, leading to changes in cellular processes . The specific interactions of this compound with its targets would depend on the structure of the compound and the nature of the target.
Biochemical Pathways
Given the wide range of biological activities associated with thiazole derivatives , it is likely that this compound affects multiple pathways. These could include pathways related to inflammation, cancer, microbial infections, and other diseases.
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties could influence the bioavailability of the compound.
Result of Action
Given the wide range of biological activities associated with thiazole derivatives , it is likely that this compound has multiple effects at the molecular and cellular level.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of (3-(Thiazol-2-yloxy)azetidin-1-yl)(4-(trifluoromethoxy)phenyl)methanone is its selectivity for cancer cells that have defects in the DNA damage response pathway. This makes it a promising candidate for use in cancer therapy, as it can selectively target cancer cells while sparing healthy cells. However, one limitation of this compound is its potential to induce DNA damage in healthy cells, which could lead to adverse effects.
Direcciones Futuras
There are several future directions for research on (3-(Thiazol-2-yloxy)azetidin-1-yl)(4-(trifluoromethoxy)phenyl)methanone. One potential direction is to investigate its efficacy in combination with other cancer treatments, such as immunotherapy. Another potential direction is to investigate its potential as a radiosensitizer, which could enhance the efficacy of radiation therapy. Additionally, further studies are needed to investigate its potential as a therapeutic agent for other diseases, such as neurodegenerative disorders.
Métodos De Síntesis
(3-(Thiazol-2-yloxy)azetidin-1-yl)(4-(trifluoromethoxy)phenyl)methanone can be synthesized using a multi-step synthetic route. The synthesis involves the reaction of 4-(trifluoromethoxy)aniline and 3-(2-bromoacetyl)thiazole to form the intermediate 4-(trifluoromethoxy)phenyl(3-(thiazol-2-yloxy)azetidin-1-yl)methanone. This intermediate is then subjected to further reactions to produce the final product, this compound.
Aplicaciones Científicas De Investigación
(3-(Thiazol-2-yloxy)azetidin-1-yl)(4-(trifluoromethoxy)phenyl)methanone has been extensively studied for its potential as an anti-cancer agent. It has been shown to selectively target cancer cells that have defects in the DNA damage response pathway, while sparing healthy cells. This makes it a promising candidate for use in cancer therapy.
Propiedades
IUPAC Name |
[3-(1,3-thiazol-2-yloxy)azetidin-1-yl]-[4-(trifluoromethoxy)phenyl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11F3N2O3S/c15-14(16,17)22-10-3-1-9(2-4-10)12(20)19-7-11(8-19)21-13-18-5-6-23-13/h1-6,11H,7-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBBSSGYPMGLFBL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CC=C(C=C2)OC(F)(F)F)OC3=NC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11F3N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[3-(2,6-Difluorophenyl)-1,2,4-oxadiazol-5-yl]piperidine-1-sulfonyl fluoride](/img/structure/B3014890.png)
![2-[(3E)-3-{[(2,4-dichlorophenyl)methoxy]imino}-1-(dimethylamino)propylidene]propanedinitrile](/img/structure/B3014893.png)

![1-[4-(3-Methylpyrazin-2-yl)piperazin-1-yl]prop-2-en-1-one](/img/structure/B3014896.png)


![N-(3-(benzo[d]thiazol-2-yl)thiophen-2-yl)-2-((4-methoxyphenyl)thio)acetamide](/img/structure/B3014899.png)
![2-[1-(2-Amino-1,3-thiazol-4-yl)ethyl]isoindole-1,3-dione](/img/structure/B3014901.png)

![3-phenyl-2-[(3,4,5-trimethoxybenzoyl)amino]propanoic Acid](/img/structure/B3014904.png)
![4-methoxy-N'-[3-(trifluoromethyl)quinoxalin-2-yl]benzohydrazide](/img/structure/B3014905.png)
![[1-(4-Ethylanilino)-1-oxopropan-2-yl] 5,6-dichloropyridine-3-carboxylate](/img/structure/B3014907.png)